1-Methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane
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Overview
Description
1-Methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Coupling with the Phenyl Ring: The final step involves coupling the trifluoromethylated phenyl ring with the diazepane ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for efficient and controlled synthesis. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
1-Methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolic processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane: Unique due to the presence of both a diazepane ring and a trifluoromethyl group.
Trifluoromethylbenzylamine: Similar in having a trifluoromethyl group attached to a benzylamine structure.
(Trifluoromethoxy)benzene: Contains a trifluoromethoxy group attached to a benzene ring.
Uniqueness: this compound stands out due to its combined structural features, which confer unique chemical and biological properties. The presence of both the diazepane ring and the trifluoromethyl group enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-18-6-3-7-19(9-8-18)11-12-4-2-5-13(10-12)14(15,16)17/h2,4-5,10H,3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHFCKXWOOBBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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